3,5-DI-Tert-butyl-benzylamine
Description
Structure
3D Structure
Properties
CAS No. |
139693-30-4 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
(3,5-ditert-butylphenyl)methanamine |
InChI |
InChI=1S/C15H25N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10,16H2,1-6H3 |
InChI Key |
NATQQALKFOXQQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Di Tert Butyl Benzylamine and Its Precursors
Electrochemical Synthesis Approaches
While direct electrochemical synthesis of 3,5-di-tert-butyl-benzylamine is not prominently detailed in the reviewed literature, the compound and its derivatives are utilized as key reactants in various electrochemical processes. Studies have investigated the electrochemical oxidation of other molecules, such as 3,5-di-tert-butylcatechol (B55391), in the presence of benzylamines to synthesize more complex structures like benzoxazoles. sci-hub.sersc.orgrsc.org These reactions provide insight into the electrochemical behavior of the benzylamine (B48309) functional group.
Mechanistic Investigations of Electrochemical Processes
Mechanistic studies, primarily using cyclic voltammetry and controlled-potential coulometry, have elucidated the pathways through which benzylamines react in an electrochemical environment. researchgate.netrsc.org In the case of the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of various primary benzylamines, a multi-step mechanism is proposed. rsc.orgresearchgate.net This process is identified as an ECCE mechanism, which involves a sequence of Electron transfer, Chemical reaction, Chemical reaction, and a final Electron transfer. rsc.orgresearchgate.net
The proposed mechanism proceeds as follows:
Electron Transfer (E): The starting material, 3,5-di-tert-butylcatechol, is oxidized at the anode to form the corresponding o-benzoquinone (3,5-di-tert-butyl-1,2-benzoquinone). rsc.orgresearchgate.net
Chemical Reaction (C): The benzylamine derivative acts as a nucleophile and reacts with the electrochemically generated o-benzoquinone. This condensation reaction forms an intermediate imine. rsc.orgresearchgate.net
Chemical Reaction (C): The intermediate imine undergoes a cyclization reaction, leading to the formation of a benzoxazoline structure. sci-hub.se
Electron Transfer (E): The final step involves the oxidation of the benzoxazoline intermediate to yield the stable benzoxazole (B165842) derivative. rsc.orgresearchgate.net
This ECCE mechanism highlights the role of benzylamine as a critical building block in the electrochemical synthesis of heterocyclic compounds. The specific benzylamine derivatives used influence the final product structure.
Table 1: Benzylamine Derivatives Used in the Electrochemical Synthesis of Benzoxazoles This table showcases various substituted benzylamines that have been used as reactants in the electrochemical synthesis of 2-arylbenzoxazoles, demonstrating the versatility of the benzylamine moiety in these reactions.
| Benzylamine Derivative | Resulting Product Category | Reference |
|---|---|---|
| Benzylamine | 2-Arylbenzoxazole Derivatives | sci-hub.sersc.orgresearchgate.net |
| 2-Methoxybenzylamine | Benzoxazole followed by complex formation | rsc.org |
| N-methylbenzylamine | Unsuccessful for benzoxazole synthesis | sci-hub.se |
Green Chemistry Principles in Synthesis
The electrochemical methods involving benzylamines are often highlighted for their adherence to green chemistry principles. sci-hub.sersc.orgrsc.org These approaches represent an environmentally friendly alternative to traditional synthesis methods that may require harsh oxidants or toxic reagents. sci-hub.sersc.org
Key green aspects of this electrochemical approach include:
Mild Reaction Conditions: The reactions are typically carried out at room temperature and controlled pH, often in aqueous or mixed aqueous/organic solvent systems. rsc.orgrsc.org
Avoidance of Toxic Reagents: The synthesis proceeds without the need for external chemical oxidants or catalysts, as the electron transfer occurs directly at the electrode surface. rsc.orgrsc.org
High Atom Economy: The method is described as having a high atom economy, efficiently incorporating the atoms from the reactants into the final product. rsc.org
Use of Green Solvents: Many of these electrochemical syntheses are performed in aqueous solutions or water/ethanol mixtures, reducing the reliance on volatile and hazardous organic solvents. rsc.orgacademie-sciences.fr
This approach provides a one-pot protocol that is both efficient and environmentally conscious for synthesizing complex molecules from benzylamine precursors. sci-hub.sersc.org
Synthesis from Key Intermediates
More direct and traditional synthetic routes to this compound proceed through the functionalization of key chemical intermediates.
Utilizing 3,5-Di-tert-butyl-4-hydroxybenzyl Acetate
One documented precursor for synthesizing sterically hindered phenolic compounds is 3,5-di-tert-butyl-4-hydroxybenzyl acetate. researchgate.net This compound serves as an effective benzylating agent. Research indicates that it reacts with both primary and secondary amines to yield the corresponding benzylamine derivatives. researchgate.net This reaction provides a pathway to introduce the 3,5-di-tert-butyl-4-hydroxybenzyl group onto an amine nitrogen. While this specific precursor yields a hydroxylated version of the target compound, it represents a valid synthetic strategy for creating related benzylamine structures.
Reactions Involving 3,5-Di-tert-butylbenzyl Bromide
A more direct and common method for preparing this compound involves its corresponding bromide precursor, 3,5-di-tert-butylbenzyl bromide. lookchem.comchemicalbook.comsigmaaldrich.com This intermediate is a versatile reactant for introducing the 3,5-di-tert-butylbenzyl group. A typical synthetic pathway is the Gabriel synthesis, which is a well-established method for converting primary alkyl halides to primary amines.
The process can be summarized in two main steps:
Nucleophilic Substitution: 3,5-di-tert-butylbenzyl bromide is treated with potassium phthalimide (B116566). The phthalimide anion acts as a nucleophile, displacing the bromide to form N-(3,5-di-tert-butylbenzyl)phthalimide. lookchem.com
Deprotection: The resulting phthalimide is then cleaved, typically through hydrazinolysis (using hydrazine) or acid/base hydrolysis, to release the free primary amine, this compound. lookchem.com
Table 2: Gabriel Synthesis of this compound This table outlines the two-step Gabriel synthesis method starting from 3,5-di-tert-butylbenzyl bromide.
| Step | Reactants | Product | Description | Reference |
|---|---|---|---|---|
| 1 | 3,5-Di-tert-butylbenzyl bromide, Potassium phthalimide | N-(3,5-di-tert-butylbenzyl)phthalimide | Formation of the phthalimide intermediate via nucleophilic substitution. | lookchem.com |
This pathway is an effective method for the specific synthesis of this compound.
Alternative Precursor Strategies
Beyond the more conventional synthetic pathways, several alternative strategies for the preparation of this compound precursors have been explored. These methods often leverage different starting materials or employ unique catalytic systems to achieve the desired molecular framework. These alternative routes can offer advantages in terms of starting material availability, reaction conditions, or the ability to bypass certain challenging synthetic steps.
One notable alternative approach begins with the functionalization of 1,3-di-tert-butylbenzene (B94130). This readily available hydrocarbon serves as a versatile starting point for introducing the necessary benzylic functional group. Another strategy involves the modification of existing functional groups on a di-tert-butylated benzene (B151609) ring, such as the conversion of a bromo-substituent into a nitrile or the direct amination of a benzyl (B1604629) halide.
Functionalization of 1,3-Di-tert-butylbenzene
The direct introduction of a formyl group onto 1,3-di-tert-butylbenzene represents a key alternative for synthesizing the precursor 3,5-di-tert-butylbenzaldehyde (B94254). The Duff reaction, which traditionally uses hexamethylenetetramine (HMTA) to formylate activated aromatic compounds, has been adapted for this purpose. When conducted in trifluoroacetic acid, this method allows for the formylation of less activated aromatic hydrocarbons like 1,3-di-tert-butylbenzene. mdma.ch This process involves the in-situ generation of an electrophilic iminium species from HMTA, which then attacks the aromatic ring. Subsequent hydrolysis of the resulting imine intermediate yields the desired aldehyde. This method is particularly noteworthy for its high para-regioselectivity, which is advantageous in this specific synthesis. mdma.ch
| Starting Material | Reagents | Product | Yield | Reference |
| 1,3-Di-tert-butylbenzene | Hexamethylenetetramine (HMTA), Trifluoroacetic Acid | 3,5-Di-tert-butylbenzaldehyde | Not specified | mdma.ch |
Synthesis from 3,5-Di-tert-butyltoluene (B81915)
An improved procedure for the synthesis of 3,5-di-tert-butylbenzaldehyde starts from 3,5-di-tert-butyltoluene. This method involves a benzylic bromination followed by oxidation. The reaction of 3,5-di-tert-butyltoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) leads to the formation of 3,5-di-tert-butylbenzyl bromide. This intermediate can then be converted to the corresponding aldehyde.
| Starting Material | Reagents | Intermediate | Final Product | Overall Yield | Reference |
| 3,5-Di-tert-butyltoluene | 1. N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Benzene | 3,5-Di-tert-butylbenzyl bromide | 3,5-Di-tert-butylbenzaldehyde | Not specified | cdnsciencepub.com |
Precursors from 3,5-Di-tert-butylbromobenzene
3,5-Di-tert-butylbromobenzene is another versatile precursor that can be converted into various intermediates suitable for the synthesis of this compound.
One key transformation is the conversion to 3,5-di-tert-butylbenzonitrile (B2973084). This can be achieved through cyanation reactions, for example, using copper(I) cyanide in a suitable solvent. A documented procedure details the synthesis of 3,5-di-tert-butylbenzonitrile from 3,5-di-tert-butylbromobenzene, which can then be reduced to the target benzylamine. researchgate.net
Furthermore, 3,5-di-tert-butylbromobenzene can be used to generate a Grignard reagent, 3,5-di-tert-butylphenylmagnesium bromide. This organometallic intermediate is highly reactive and can be used in subsequent reactions to introduce a one-carbon unit that can be converted to the aminomethyl group. A mechanochemical synthesis of this Grignard reagent has been reported, which can be performed in the air using a ball milling technique, offering a more sustainable approach compared to traditional methods that require strict inert conditions. researchgate.net
| Starting Material | Reagent(s) | Product | Reference |
| 3,5-Di-tert-butylbromobenzene | Not specified (cyanation) | 3,5-Di-tert-butylbenzonitrile | researchgate.net |
| 3,5-Di-tert-butylphenyl bromide | Magnesium (ball-milling) | 3,5-Di-tert-butylphenylmagnesium bromide | researchgate.net |
Direct Amination Strategies
Alternative routes can also involve the direct introduction of the amino group at a later stage of the synthesis. For instance, 3,5-di-tert-butylbenzyl bromide can be subjected to amination reactions. While not explicitly detailed for this specific substrate in the provided context, general methods for the amination of benzyl halides are well-established.
Another approach is the direct amination of an aryl halide. Copper-catalyzed cross-coupling reactions between aryl halides and ammonia (B1221849) (or ammonia surrogates) have emerged as a powerful tool in organic synthesis. For example, a copper(I) iodide/1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine system has been shown to effectively catalyze the amination of aryl halides with aqueous ammonia in water. researchgate.net This methodology could potentially be applied to 3,5-di-tert-butylbromobenzene to produce 3,5-di-tert-butylaniline, which would then require a subsequent reduction of a carbonyl or nitrile group introduced at the benzylic position in a separate step, or through a different synthetic design.
Chemical Transformations and Reactivity of 3,5 Di Tert Butyl Benzylamine
N-Benzylation Reactions
N-benzylation is a common method for protecting amine functionalities or for synthesizing more complex secondary or tertiary amines. fishersci.co.uk The reaction typically involves treating the amine with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like potassium carbonate. fishersci.co.uk Common solvents include methanol, acetonitrile, or DMF. fishersci.co.uk
While direct examples of the N-benzylation of 3,5-di-tert-butyl-benzylamine are not detailed in the provided context, the principles are straightforward. Reacting this compound with a benzyl halide would lead to the corresponding N-benzyl-3,5-di-tert-butyl-benzylamine (a secondary amine) or, with sufficient reagent, the N,N-dibenzyl derivative (a tertiary amine).
Conversely, the 3,5-di-tert-butylbenzyl group itself is used as a substituent in synthetic chemistry. For example, N-3,5-di-tert-butylbenzyl units have been incorporated into catalysts used for phase-transfer-catalysed alkylations. beilstein-journals.org In these studies, reactions with 3,5-bis(tert-butyl)benzyl bromide as the alkylating agent were shown to produce oxindole (B195798) products in high yield and enantioselectivity. beilstein-journals.org This demonstrates the utility of the 3,5-di-tert-butylbenzyl moiety in influencing the steric and electronic environment of a reaction.
Table 2: General Conditions for N-Benzylation of Primary Amines
| Amine | Benzylating Agent | Base (Typical) | Solvent (Typical) | Product Type | Reference |
| Primary Amine | Benzyl Bromide | Potassium Carbonate | Methanol, Acetonitrile | Secondary/Tertiary Amine | fishersci.co.uk |
| Benzylamine (B48309) | Dibenzyl Carbonate | Tetrabutylphosphonium bromide (catalyst) | Solvent-free | Tertiary Amine | unive.it |
Amidation Reactions for Derivative Synthesis
The primary amine of this compound can react with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) to form amides. mdpi.com This amidation reaction is fundamental for creating peptides and other complex organic molecules.
A practical, solvent-free method for direct amidation involves heating a carboxylic acid with an amine. mdpi.com For example, N-(3,5-bis(trifluoromethyl)benzyl)stearamide was synthesized by heating stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140 °C. mdpi.com A similar approach could be applied to this compound to produce a variety of N-(3,5-di-tert-butylbenzyl) amides.
More sophisticated methods also exist. The Mitsunobu reaction, for instance, can be adapted for the synthesis of amides from amines, carbon dioxide, and Grignard reagents. kcl.ac.uk Additionally, ligands derived from substituted benzylamines, such as N-p-methylphenyl(2-hydroxy-3,5-di-tert-butyl)benzylamine, are used to synthesize anionic rare-earth metal amido complexes through amine elimination reactions. rsc.orgrsc.org These specialized applications underscore the utility of benzylamine derivatives in advanced inorganic and organometallic synthesis.
Table 3: Synthesis of Amide Derivatives from Benzylamines
| Benzylamine Derivative | Acylating/Coupling Partner | Reaction Conditions | Product | Reference |
| 3,5-bis(trifluoromethyl)benzylamine | Stearic Acid | 140 °C, solvent-free | N-(3,5-bis(trifluoromethyl)benzyl)stearamide | mdpi.com |
| Benzylamine | CO2, Grignard reagents, Mitsunobu reagents | One-pot reaction | N-Substituted amides | kcl.ac.uk |
| N-p-methylphenyl(2-hydroxy-3,5-di-tert-butyl)benzylamine | Nd[N(TMS)2]3(μ-Cl)Li(THF)3 | Amine elimination | Anionic phenoxyamido neodymium amide complex | rsc.org |
Oxidation Reactions Involving the Amine Functionality
The amine group of this compound can undergo oxidation. A metal- and external oxidant-free electrochemical strategy has been developed for the oxidative coupling of amines to form imines. rsc.org This method uses electricity as the "reagent" and is compatible with various functionalized amines, including secondary benzylamines, which are converted to their corresponding imines in moderate to excellent yields. rsc.org
Chemical oxidation is also possible. The oxidation of primary amines to ketones using 3,5-di-tert-butyl-1,2-benzoquinone (DTQ) has been studied using electrochemical monitoring techniques. umsystem.edu This reaction provides insight into the formation of intermediate compounds during the oxidation process. umsystem.edu
In the context of coordination chemistry, the oxidation of metal complexes containing ligands derived from substituted benzylamines can lead to interesting redox behavior. For example, the electrochemical oxidation of copper(II) complexes with ligands derived from {(3,5-di-tert–butyl–2-hydroxybenzyl)amino}acetic acid can lead to the formation of a copper(III) coordinated phenoxyl radical. researchgate.net Similarly, palladium(II) complexes with ligands incorporating a 2-hydroxy-3,5-di(tert-butyl)benzylamino moiety have been shown to undergo oxidation at the indole (B1671886) or phenolate (B1203915) parts of the ligand rather than the amine itself. nih.gov
Role of 3,5 Di Tert Butyl Benzylamine and Its Derivatives in Coordination Chemistry and Catalysis
3,5-Di-tert-butyl-benzylamine as a Ligand Precursor
This compound serves as a versatile precursor for the synthesis of more elaborate and polydentate ligands. The primary amine group offers a reactive site for modification, most commonly through condensation reactions with aldehydes or ketones to form Schiff base ligands. For instance, derivatives like 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) can be reacted with amino acids or other amines to create ligands that offer multiple coordination sites (O, N donors) for metal chelation. mdpi.com
A prevalent strategy involves the reaction of hydroxylated derivatives, such as N-p-methylphenyl(2-hydroxy-3,5-di-tert-butyl)benzylamine, with metal precursors to form aminophenolate ligands. acs.org These ligands, featuring the bulky 3,5-di-tert-butylphenyl moiety, can stabilize a variety of metal centers and have been employed in the synthesis of catalysts for polymerization reactions. acs.org The steric hindrance provided by the di-tert-butyl groups is crucial, as it can prevent undesirable side reactions, such as dimerization of the metal complexes, and create a specific coordination pocket around the metal ion, thereby influencing the selectivity of catalytic processes. tjnpr.org
Metal Complex Formation and Characterization
The ligands derived from this compound readily form stable complexes with a range of transition metals. The characterization of these complexes involves a suite of analytical techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis, EPR), and electrochemical methods, to elucidate their structural and electronic properties.
Copper(II) Complexes
Copper(II) complexes featuring ligands derived from this compound have been extensively studied, often as models for copper-containing enzymes like catechol oxidase. mdpi.comrsc.org For example, ternary copper(II) complexes have been synthesized using ligands such as {(3,5-di-tert-butyl-2-hydroxybenzyl)amino}acetic acid. mdpi.com The crystal structure of one such complex, [CuL(H2O)(Pyz)] (where L = {(3,5-di-tert–butyl–2-hydroxybenzyl)amino}acetic acid and Pyz = pyrazole), revealed a distorted square pyramidal geometry around the copper center. mdpi.com
Similarly, hydrazone ligands like 3,5-di-tert-butyl-2-hydroxy benzylidene-2-aminobenzhydrazide form well-defined Cu(II) complexes. tjnpr.org Spectroscopic and magnetic data for these complexes suggest geometries ranging from distorted octahedral to square pyramidal, depending on the counter-ions present. tjnpr.org These complexes often exhibit interesting electrochemical behavior, with cyclic voltammetry studies showing reversible oxidative peaks corresponding to both metal-centered and ligand-centered oxidation. mdpi.com
| Complex | Geometry | Key Characterization Findings | Reference |
| [CuL1(H2O)(Pyz)]¹ | Distorted Square Pyramidal | Crystal structure determined; shows reversible metal- and ligand-centered oxidations. | mdpi.com |
| [Cu(HL)(Cl2)H2O]² | Distorted Octahedral | Characterized by IR, UV-Vis, LC-MS; ligand coordinates in a tridentate (ONO) fashion. | tjnpr.org |
| [Cu(HL)(NO3)]·2/3H2O² | Square Planar/Pyramidal | Characterized by spectroscopic and magnetic data. | tjnpr.org |
| [{Cu(HL)}2(µ-SO4)]·11/3H2O² | Square Planar/Pyramidal | Characterized by spectroscopic and magnetic data. | tjnpr.org |
¹ L1H2 = {(3,5-di-tert–butyl–2-hydroxybenzyl)amino}acetic acid ² H2L = 3,5-di-tert-butyl 2-hydroxy benzylidene 2-aminobenzhydrazide
Palladium(II) Complexes and Intramolecular Interactions
Palladium(II) complexes incorporating the 3,5-di-tert-butylbenzylamine framework have been synthesized and explored for their catalytic potential. Research has described palladium complexes with ligands such as 3-[2-(3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethylimino]pinane-2-ol, formed from the reaction with Li2PdCl4. rsc.org Furthermore, related amine bis(phenolate) ligands bearing 2,4-di-tert-butylphenol (B135424) groups have been shown to coordinate to palladium(II) in both bidentate (κ²) and tridentate (κ³) modes within the same crystal structure. mdpi.comresearchgate.net This suggests a dynamic equilibrium where the phenol (B47542) donors can associate and dissociate from the metal center, providing insight into catalyst speciation. mdpi.comresearchgate.net
Zinc(II) and Mercury(II) Complexes
Zinc(II) complexes stabilized by ligands containing the 3,5-di-tert-butylphenyl moiety have been successfully synthesized and characterized. Monomeric zinc(II) complexes supported by tetradentate ONNO-type ligands, such as {bis(3,5-di-tert-butyl-2-oxidobenzyl)[2-(N,N-dimethylamino)ethyl]amine}, have been isolated. nih.gov X-ray crystallography revealed that the zinc center in such a complex adopts a distorted trigonal-pyramidal geometry. nih.gov The bulky di-tert-butyl substituents are key to maintaining the monomeric nature of these complexes.
In contrast to the well-documented chemistry with zinc, specific research on Mercury(II) complexes with ligands directly derived from this compound is not prevalent in the reviewed literature. However, general studies on mercury(II) coordination chemistry show that steric bulk on the ligand plays a critical role in determining the final structure. For instance, bulky substituents on N-heterocyclic carbene or benzamide (B126) ligands can prevent the formation of polymeric structures through intermolecular interactions, favoring two-coordinate linear monomers. researchgate.netnih.gov It is reasonable to infer that the sterically demanding this compound framework would similarly influence the coordination geometry around a Mercury(II) center, likely promoting lower coordination numbers.
Rhenium Complexes with Related Dioxolene Ligands
The 3,5-di-tert-butylphenyl group is a key component in the study of non-innocent dioxolene ligands complexed with rhenium. A complex formed from the reaction of [ReOCl3(PPh3)2] with 3,5-di-tert-butyl-1,2-benzoquinone (3,5-DTBQ) yielded [(3,5-di-tert-Bu2C6H2O2)Re(OPPh3)Cl3]. Structural and spectroscopic analysis of this complex indicated that the formal oxidation state of the dioxolene ligand is intermediate between a semiquinolate radical anion (-1) and a catecholate dianion (-2).
Advanced computational studies confirmed the mixed-valence nature of the complex, describing the ground state as a superposition of Re(IV)-semiquinolate and Re(V)-catecholate forms. Similarly, rhenium complexes with related iminoxolene ligands, such as N-(2,6-diisopropylphenyl)-3,5-di-tert-butyl-o-benzoquinoneimine, also exhibit this pronounced multi-configurational character, where the ligand's oxidation state is non-integer. This electronic ambiguity is a hallmark of redox non-innocent ligand systems.
Redox Non-Innocent Ligand Systems Incorporating tert-Butyl-benzylamine Moieties
Ligands are termed "redox non-innocent" when they can exist in multiple, stable oxidation states, making the assignment of a formal oxidation state to the central metal atom ambiguous. nih.gov The 3,5-di-tert-butylphenyl group is a common feature in many such ligands due to the stability it imparts to the various redox states.
A prime example is the tetradentate ligand N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine. This ligand system can exist in five distinct oxidation states and four different protonation levels. nih.gov When complexed with transition metals, the ligand's oxidation state can change, which in turn influences its coordination mode. For example, in its fully oxidized diiminoquinone form, the nitrogen donors are sp²-hybridized, leading to a planar ligand conformation. In the fully reduced state, the sp³-hybridized nitrogens allow for a more flexible, non-planar coordination. This versatility has been exploited in the synthesis of numerous metal complexes with varying stoichiometries and electronic structures, leading to materials with interesting magnetic and electrochemical properties. nih.gov
| Ligand System | Metal Ion(s) | Key Feature | Reference |
| N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine | Mn, Fe, Co, Ni, Cu, Zn | Ligand can exist in five distinct oxidation states, influencing complex geometry and properties. | nih.gov |
| (3,5-di-tert-Bu2C6H2O2) | Re | Mixed-valence complex with the ligand having a non-integer oxidation state between -1 and -2. | |
| bis(2-amino-3,5-di-tert-butylphenyl)amine | Mn | Stabilizes high-valent Mn(IV) and Mn(V) radical species. |
Catalytic Applications
The sterically demanding 3,5-di-tert-butylphenyl moiety, when incorporated into ligand structures, plays a significant role in the field of coordination chemistry and catalysis. The bulky tert-butyl groups can influence the steric and electronic properties of metal complexes, thereby affecting their stability, reactivity, and catalytic activity. unipd.it This section explores the application of catalysts derived from or related to this compound in various catalytic systems.
Biomimetic Catalysis Systems
Biomimetic catalysis seeks to replicate the function of natural metalloenzymes that perform highly efficient and selective chemical transformations. unipd.it Derivatives of this compound are utilized in ligands for metal complexes that model the active sites of these enzymes, particularly oxidases. nih.gov
Researchers have synthesized mononuclear copper(II) complexes that function as impressive biomimetic models for several copper-containing enzymes, including amine oxidase and catechol oxidase. nih.gov These complexes, featuring Schiff base ligands, demonstrate the ability to catalyze the oxidation of substrates like benzylamine (B48309) to benzaldehyde (B42025) and 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ). nih.gov The catalytic efficiency, represented by the turnover frequency (kcat), highlights the effectiveness of these synthetic models. nih.gov
In another example of biomimetic design, manganese complexes have been studied for their ability to catalyze the oxidation of catechols, mimicking the function of catechol oxidases. nih.gov While catechol oxidases are typically copper-based enzymes, these manganese systems provide insight into the broader mechanisms of catechol oxidation. For instance, a dinuclear manganese(II) complex was shown to accelerate the triethylamine (B128534) (TEA)-catalyzed aerobic oxidation of 3,5-di-tert-butylcatechol. The reaction proceeds through a detectable 3,5-di-tert-butylsemiquinone anion radical intermediate.
The design of these catalysts often involves tuning the ligand environment. Steric factors, such as the placement of bulky groups like tert-butyls, can create a specific coordination environment around the metal center, influencing substrate access and catalytic activity. unipd.it Electronic factors can also be modified to fine-tune the redox properties of the metal complex. unipd.it For example, tungsten(VI) amino tri-(3,5-di-tert-butyl)phenolate complexes have been synthesized and used in catalysis, showing that the bulky ligand framework can enhance stability and improve product yields in reactions like epoxide formation. unipd.it
| Catalyst Type | Enzyme Modeled | Substrate | Product | kcat (h⁻¹) |
| Mononuclear Copper(II) Complex 1 | Amine Oxidase (AmOase) | Benzylamine | Benzaldehyde | 13.4 x 10⁶ |
| Mononuclear Copper(II) Complex 2 | Amine Oxidase (AmOase) | Benzylamine | Benzaldehyde | 9.4 x 10⁶ |
| Mononuclear Copper(II) Complex 1 | Catechol Oxidase (COase) | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | 2.0 x 10³ |
| Mononuclear Copper(II) Complex 2 | Catechol Oxidase (COase) | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | 1.9 x 10³ |
Table 1: Biomimetic activities of mononuclear copper(II) complexes in methanol. Data sourced from reference nih.gov.
Oxidation Catalysis
The oxidation of organic substrates is a fundamental transformation in chemistry, and catalysts incorporating the 3,5-di-tert-butylphenyl group have shown significant utility in this area, particularly in the oxidation of catechols and amines.
The catalytic oxidation of 3,5-di-tert-butylcatechol (H2dtbc) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (dtbq) is a well-studied model reaction. nih.govresearchgate.net A series of mononuclear manganese complexes have demonstrated high catalytic activity for this transformation, exhibiting saturation kinetics. nih.gov The turnover numbers (kcat) for these catalysts vary depending on the specific ligand environment, with values ranging from approximately 86 to 230 h⁻¹. nih.gov The substitution of oxygen donor atoms with chloride in the ligand structure, for instance, was found to shift the redox potentials to more positive values and, in some cases, increase the catalytic rate. nih.gov
Similarly, dicopper(II) complexes have been investigated as catalysts for the aerobic oxidation of 3,5-di-tert-butylcatechol. researchgate.net The mechanism often involves the formation of a catecholato complex, followed by oxidation steps that can generate hydrogen peroxide. researchgate.net The reaction can proceed through a 3,5-di-tert-butyl-1,2-benzosemiquinonate anion radical (3,5-dtsq⁻) intermediate bound to the metal center. researchgate.net
Beyond catechol oxidation, derivatives of this compound are relevant to the oxidation of amines. Quinone-mediated transamination has been explored as a model for copper amine oxidases, which catalyze the oxidative deamination of primary amines to aldehydes. academie-sciences.fr Specifically, 3,5-di-tert-butyl-1,2-benzoquinone is known to be useful in the deamination of branched primary amines. academie-sciences.fr Furthermore, vanadium complexes have been developed for the direct aerobic oxidation of benzylamines to their corresponding imines (N-(benzylidene)benzylamines) under atmospheric oxygen at elevated temperatures. researchgate.net
| Catalyst | Substrate | Product | kcat (h⁻¹) |
| Mn(bpia)(OAc)(OCH₃) | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | 86 ± 7 |
| Mn(bipa)(OAc)(OCH₃) | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | 101 ± 4 |
| Mn(bpia)(Cl)₂ | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | 230 ± 4 |
| Mn(bipa)(Cl)₂ | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | 130 ± 4 |
Table 2: Catalytic activity of mononuclear manganese complexes in the oxidation of 3,5-di-tert-butylcatechol. Data sourced from reference nih.gov.
Specific Catalytic Transformations
Catalysts derived from or containing the 3,5-di-tert-butylphenyl motif facilitate a range of specific chemical reactions beyond general oxidation. These transformations often leverage the unique steric and electronic properties conferred by the bulky substituent.
One notable transformation is the electrochemical synthesis of 2-arylbenzoxazoles. researchgate.netrsc.org This method involves the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamine derivatives. The electrochemically generated 3,5-di-tert-butyl-1,2-benzoquinone reacts with the benzylamine through a multi-step mechanism involving imine formation and cyclization to yield the corresponding benzoxazole (B165842) derivative. researchgate.netrsc.org This process is presented as an efficient and environmentally friendly method, as it can be performed in aqueous solutions without the need for an external catalyst. rsc.org
In the realm of radical chemistry, chiral cobalt(II) metalloradical catalysts featuring porphyrin-like ligands with 3,5-di-tert-butylphenyl groups have been employed for asymmetric C-H alkylation. nih.gov These catalysts enable the construction of chiral cyclobutanones from α-aryldiazoketones. The reaction proceeds via a 1,4-hydrogen atom abstraction mechanism. The choice of the ligand's aryl substituent is critical; while a catalyst with 3,5-di-tert-butylphenyl groups provided the product with moderate enantioselectivity (46% ee), modifying the aryl group to 2,6-dimethoxyphenyl significantly improved the enantioselectivity to 96% ee, demonstrating the profound impact of ligand structure on stereocontrol. nih.gov
Additionally, this compound itself can undergo typical amine reactions such as N-alkylation with alkyl halides to form more complex amines. evitachem.com
| Reaction Type | Substrates | Catalyst/Method | Product | Key Finding |
| Benzoxazole Synthesis | 3,5-di-tert-butylcatechol, Benzylamines | Electrochemical Oxidation | 2-Arylbenzoxazoles | Efficient synthesis via an electrogenerated quinone intermediate. researchgate.netrsc.org |
| Asymmetric C-H Alkylation | α-Aryldiazoketone | Chiral Cobalt(II) Metalloradical Catalyst | Chiral α,β-disubstituted Cyclobutanone | Ligand aryl groups (e.g., 3,5-di-tert-butylphenyl) are crucial for stereoselectivity. nih.gov |
| Oxidative Homocoupling | Benzylamine | Vanadium Complex (VO(Hhpic)₂) | N-(benzylidene)benzylamine | Direct conversion of amines to imines using atmospheric oxygen. researchgate.net |
Table 3: Overview of specific catalytic transformations.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT methods can provide highly accurate results with a manageable computational cost. For aromatic amines like 3,5-di-tert-butyl-benzylamine, DFT is instrumental in elucidating structural and electronic properties.
Geometry Optimization and Structural Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to achieve this. The presence of two bulky tert-butyl groups at the meta positions of the benzene (B151609) ring introduces significant steric hindrance. This steric strain influences the orientation of the benzylamine (B48309) side chain and the tert-butyl groups relative to the aromatic ring. The geometry optimization would likely show slight distortions from a perfectly planar benzene ring to accommodate the bulky substituents. The C-N bond of the aminomethyl group and the C-C bonds connecting the tert-butyl groups to the ring are of particular interest, as their lengths and the surrounding angles reflect the electronic and steric effects of the substituents. For instance, DFT studies on sterically hindered amines have shown that excessive steric hindrance can lead to a planarization of the nitrogen atom. rsc.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pku.edu.cn Conversely, a small energy gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, reflecting the potential sites for electrophilic attack. The tert-butyl groups, being electron-donating, would increase the energy of the HOMO compared to unsubstituted benzylamine. The LUMO is likely to be distributed over the antibonding orbitals of the benzene ring. The precise energy values and the resulting HOMO-LUMO gap would quantify the molecule's kinetic stability. In related Schiff base compounds, DFT calculations have shown that the HOMO-LUMO gap is substantial, indicating a stable, or "hard," molecule. rsc.orgnih.gov
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A key indicator of molecular stability and reactivity. A larger gap correlates with higher stability. |
This table presents the conceptual significance of FMO parameters. Specific calculated values for this compound are not available in the provided search results.
Prediction of Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity, Nucleophilicity)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These descriptors are derived from conceptual DFT.
Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability. Soft molecules are more reactive. pku.edu.cn
Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
For this compound, the electron-donating tert-butyl groups would influence these parameters. They would be expected to increase the molecule's nucleophilicity and decrease its electrophilicity compared to unsubstituted benzylamine. The large steric bulk may also kinetically hinder reactions, even if the electronic parameters suggest reactivity.
| Descriptor | Formula | Predicted Influence of 3,5-di-tert-butyl groups |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Expected to be higher (less negative) than benzylamine, indicating a greater tendency to donate electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Expected to be relatively high, suggesting good stability, consistent with a large HOMO-LUMO gap. |
| Chemical Softness (S) | 1 / η | Expected to be relatively low, corresponding to its predicted hardness. |
| Electrophilicity Index (ω) | μ² / 2η | Expected to be lower than in electron-deficient benzylamines, indicating a reduced tendency to act as an electrophile. |
This table provides a qualitative prediction of reactivity descriptors based on established chemical principles, as specific calculated values for this compound were not found.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov
Negative Regions (Red/Yellow) : Indicate areas of high electron density, which are prone to electrophilic attack.
Positive Regions (Blue) : Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack.
Neutral Regions (Green) : Indicate areas of moderate electrostatic potential.
For this compound, an MEP map generated from DFT calculations would show the most negative potential localized around the nitrogen atom of the amine group due to the lone pair of electrons. nih.gov This confirms the nitrogen as the primary site for protonation and electrophilic attack. The aromatic ring would exhibit regions of negative potential, characteristic of π-electron systems. The hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms of the methyl groups on the tert-butyl substituents would show positive potential, marking them as potential sites for nucleophilic interaction.
Ab Initio Calculations for Electronic Structure and Properties
Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics, without the use of experimental data or empirical parameters beyond fundamental constants. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) fall into this category.
While computationally more demanding than DFT, ab initio methods can be very accurate for determining electronic properties. An ab initio investigation of this compound could be used to precisely calculate its electronic energy, dipole moment, and polarizability. Such studies on related fluorinated N-(4-sulfamylbenzoyl)benzylamine inhibitors have been performed at the MP2 level to investigate interactions within protein active sites, highlighting the power of this approach to detail intermolecular forces like dispersion. nih.gov For this compound, these calculations would provide a benchmark against which DFT results could be compared and would be particularly useful for studying weak interactions involving the bulky alkyl groups.
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For reactions involving this compound, computational studies can provide a step-by-step understanding of the reaction pathway.
For example, in reactions like N-alkylation or acylation, DFT calculations could model the approach of the electrophile to the amine. The bulky tert-butyl groups would sterically hinder the approach to the nitrogen atom, which would be reflected in a higher activation energy for the transition state compared to a less hindered amine. Computational studies on the reactions of substituted benzylamines have provided detailed mechanistic information, including the nature of transition states and the influence of substituents on reaction rates. researchgate.net While a specific mechanistic study for this compound was not found, the principles from studies on other benzylamines are applicable. These studies show that both steric and electronic effects of substituents play a crucial role in determining the reaction pathway and kinetics. researchgate.netcdnsciencepub.com
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 3,5-di-tert-butyl-benzylamine, particularly Schiff bases formed by the condensation of the amine with aldehydes like 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351), this method has been instrumental in understanding their molecular geometry, packing, and non-covalent interactions. researchgate.netiucr.org
For example, the crystal structure of a Schiff base derived from 3-(trifluoromethyl)benzylamine (B1346619) and 3,5-di-tert-butyl-2-hydroxybenzaldehyde reveals a non-planar molecular structure. iucr.org The steric bulk of the tert-butyl groups significantly influences the crystal packing, often preventing close intermolecular interactions like π-π stacking. researchgate.net
Hydrogen bonds are crucial in dictating the supramolecular architecture of crystalline solids. In Schiff base derivatives of this compound that also contain a hydroxyl group ortho to the imine, a strong intramolecular O—H···N hydrogen bond is consistently observed. iucr.orgscielo.br This interaction creates a stable six-membered ring motif, referred to as an S(6) ring, which planarizes a portion of the molecule. iucr.org
In the solid state, these derivatives can also participate in intermolecular hydrogen bonding. For instance, salts formed between amines and carboxylic acids can exhibit extensive hydrogen-bonding networks, where the ammonium (B1175870) protons form strong N-H···O bonds with the carboxylate oxygens, leading to one-, two-, or three-dimensional structures. rsc.org However, in some sterically hindered Schiff base structures incorporating the 3,5-di-tert-butylphenyl group, intermolecular hydrogen bonding is not observed, with the crystal structure being primarily governed by steric repulsion. researchgate.net
The conformation of molecules, particularly the rotation around single bonds, is defined by dihedral angles. In Schiff base derivatives containing the 3,5-di-tert-butyl-benzyl group, the dihedral angle between the two aromatic rings is a key structural parameter. In one such derivative, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, the dihedral angle between the planes of the two aromatic rings is a significant 85.52(10)°. iucr.org This twisted conformation minimizes steric clash between the two bulky ring systems.
| Parameter | Value | Compound |
| Dihedral Angle (Aromatic Rings) | 85.52(10)° | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol iucr.org |
| Torsion Angle (C1-C14-C15-N1) | -3.9(3)° | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol iucr.org |
| Bond Length (C=N, imine) | 1.273(2) Å | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol iucr.org |
| Bond Length (C-O, phenol) | 1.353(2) Å | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol iucr.org |
This table presents selected crystallographic data for a representative Schiff base derivative to illustrate key structural parameters.
Schiff bases derived from ortho-hydroxy aldehydes can exist in two tautomeric forms: the enol-imine (O-H) form and the keto-amine (N-H) form. iucr.org X-ray diffraction studies on derivatives of this compound consistently show the predominance of the enol-imine tautomer in the solid state. This is confirmed by the observed bond lengths: the C–O bond has single-bond character, while the C=N imine bond shows distinct double-bond character. iucr.org The presence of the strong intramolecular O—H···N hydrogen bond further stabilizes this enol-imine form. iucr.orgscielo.br
Rotational disorder is another phenomenon observed in the crystal structures of these compounds. This occurs when a part of the molecule, such as a tert-butyl or trifluoromethyl group, occupies multiple orientations in the crystal lattice. iucr.orgfu-berlin.de For instance, the trifluoromethyl group in (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol was found to be disordered over two positions with refined occupancies of approximately 80% and 20%. iucr.org Similarly, the tert-butyl groups in 3,5-di-tert-butylpyrazole show conformational disorder in the solid state. fu-berlin.de
Conformational Analysis and Dihedral Angles
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. While this compound itself is not paramagnetic, its derivatives, particularly metal complexes and their oxidized forms, are often studied using EPR.
In studies of copper(II) complexes with ligands derived from 3,5-di-tert-butyl-salicylaldehyde, EPR spectroscopy is used to probe the coordination environment of the Cu(II) center. The g-values and hyperfine coupling constants (A-values) obtained from the EPR spectra are characteristic of the geometry of the complex. For example, a Cu(II) complex with a distorted square pyramidal geometry exhibited g-values of g₁ = 2.277, g₂ = 2.100, and g₃ = 2.025, which are consistent with the structure determined by X-ray crystallography. researchgate.net
Furthermore, EPR is crucial for identifying and characterizing radical species. Chemical or electrochemical oxidation of certain copper(II)-Schiff base complexes containing the 3,5-di-tert-butylphenol (B75145) moiety can generate a Cu(II)-phenoxyl radical. researchgate.net The appearance of a new signal in the EPR spectrum at a g-value around 2.0048–2.0086 is a clear indication of the formation of this organic radical. researchgate.net Similarly, EPR studies have been used to identify organic radicals formed during cobalt-catalyzed C-H amination reactions, showing diagnostic signals at a g-value of ~2.00. nih.gov
Electrochemical Techniques: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a species in solution. It provides information about the potentials at which oxidation and reduction events occur and the stability of the resulting species. The electrochemical behavior of Schiff bases and metal complexes incorporating the this compound motif has been investigated to understand their electron transfer capabilities.
For a Schiff base derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde, CV analysis revealed an irreversible oxidation process at approximately 1.23 V and a quasi-reversible reduction at -0.90 V. scielo.br The irreversible nature of the oxidation is often attributed to the oxidation of the aminobenzoic part of the molecule. scielo.br
The 3,5-di-tert-butylphenyl group is "redox-active," meaning it can be oxidized to a stable radical species. In many metal complexes, it is possible to observe both metal-centered and ligand-centered redox events.
Studies on copper(II) complexes with ligands derived from 3,5-di-tert-butyl-salicylaldehyde show two reversible oxidative peaks in their cyclic voltammograms. researchgate.net These are assigned to a metal-centered oxidation (Cu(II)/Cu(III)) and a ligand-centered oxidation, where the phenolic group is oxidized to a phenoxyl radical. researchgate.netresearchgate.net In some sophisticated systems, the coordinated ligand has been shown to exist in five different oxidation levels, undergoing two reversible one-electron oxidations and two reversible one-electron reductions. researchgate.net The stability of these different oxidation states is crucial for applications in catalysis and materials science.
| Compound/Complex Type | Oxidation Potential (Epa) | Reduction Potential (Epc) | Process Description |
| Schiff base SB-1 scielo.br | 1.23 V | -0.90 V | Irreversible oxidation (likely on amine moiety) and quasi-reversible reduction (on imine group). scielo.brscielo.br |
| Copper(II) Complexes researchgate.net | Two reversible peaks | - | Metal-centered (Cu(II)/Cu(III)) and ligand-centered (phenolate/phenoxyl) oxidations. researchgate.net |
| Copper(II) Complexes researchgate.net | Variable (depends on R group) | Variable (Cu(II)/Cu(I)) | Ligand-centered oxidation potentials are less influenced by the nature of the alkyl group on the imine nitrogen than the Cu(II)/Cu(I) potential. researchgate.net |
This table summarizes representative electrochemical data for derivatives containing the 3,5-di-tert-butylphenyl moiety.
Electron Transfer Mechanisms
While dedicated studies on the intrinsic electron transfer mechanisms of 3,5-di-tert-butylbenzylamine are not extensively detailed in the available literature, the reactivity of the benzylamine (B48309) functional group is known to participate in electron transfer processes. Research on the electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of various benzylamines has shown that these compounds can engage in an Electron Transfer-Chemical Reaction-Chemical Reaction-Electron Transfer (ECCE) mechanism. nih.govacs.orggoogle.com
In this proposed mechanism, an initial electron transfer from the catechol creates a reactive intermediate that then undergoes a chemical reaction (such as imine formation) with the benzylamine. This is followed by another chemical step (like cyclization) and a final electron transfer to yield the product. acs.orggoogle.com This reactivity highlights the potential of the amino group in 3,5-di-tert-butylbenzylamine to act as a nucleophile following an initial electron transfer event in a suitable reaction system. However, specific studies detailing the electron transfer properties of 3,5-di-tert-butylbenzylamine as a standalone entity are not prominently featured in current research.
UV-Visible Spectroscopy for Electronic Transitions
Specific UV-Visible absorption spectra for 3,5-di-tert-butylbenzylamine are not widely published. However, the electronic transitions can be inferred from its structural components: the substituted benzene (B151609) ring and the benzylamine moiety. Aromatic compounds typically exhibit characteristic absorptions in the UV region. For benzylamine itself, absorption maxima are observed around 206 nm and 256 nm. The presence of two bulky tert-butyl groups on the aromatic ring of 3,5-di-tert-butylbenzylamine is expected to cause a slight bathochromic (red) shift in these absorption bands due to their electron-donating inductive effects.
The primary electronic transitions expected are π → π* transitions within the benzene ring. The substitution pattern and the electronic nature of the substituents influence the energy and intensity of these absorptions.
Table 1: Expected UV-Visible Absorption Maxima for this compound
| Transition | Expected Wavelength (λmax) | Chromophore |
|---|---|---|
| π → π* | ~260-280 nm | Substituted Benzene Ring |
Note: This data is predictive and based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Based on the known structure, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be predicted:
¹H NMR:
tert-Butyl Protons: A sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.
Aromatic Protons: Signals in the aromatic region corresponding to the three protons on the benzene ring. The proton at the C2 position would appear as a triplet, and the protons at the C4 and C6 positions would appear as a doublet.
Benzylic Protons: A singlet for the two protons of the methylene (B1212753) (-CH₂-) group.
Amine Protons: A broad singlet for the two protons of the primary amine (-NH₂) group, which may exchange with deuterium (B1214612) in solvents like D₂O.
¹³C NMR:
tert-Butyl Carbons: Two signals, one for the quaternary carbons and one for the methyl carbons of the tert-butyl groups.
Aromatic Carbons: Signals corresponding to the substituted and unsubstituted carbons of the benzene ring.
Benzylic Carbon: A signal for the methylene carbon.
The study of rotaxanes incorporating 3,5-di-tert-butylbenzylamine has shown that the chemical shifts of the benzylic and tert-butyl protons are sensitive to the chemical environment, exhibiting changes upon complexation. acs.org For instance, upon deprotonation of a rotaxane containing this moiety, the benzylic and tert-butyl proton signals were observed to turn into broad singlets, indicating dynamic exchange processes. acs.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (C(CH₃)₃) | ~1.3 | Singlet | 18H |
| Benzylic (-CH₂-NH₂) | ~3.8 | Singlet | 2H |
| Aromatic (Ar-H) | ~7.0-7.3 | Multiplet | 3H |
Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
An experimental IR spectrum for 3,5-di-tert-butylbenzylamine is not available in the cited literature. However, the expected characteristic absorption bands can be determined from its functional groups. IR spectroscopy is particularly useful for identifying the N-H stretching vibrations of the primary amine, the C-H vibrations of the alkyl and aromatic groups, and the C=C stretching of the aromatic ring.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Primary Amine (-NH₂) | Scissoring (Bending) | 1590 - 1650 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H (tert-butyl & CH₂) | Stretch | 2850 - 2970 | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |
Note: This data is based on characteristic IR absorption frequencies for the respective functional groups.
These expected spectral features provide a basis for the identification and characterization of 3,5-di-tert-butylbenzylamine in various experimental contexts.
Applications As a Versatile Organic Building Block in Synthesis
Synthesis of Complex Heterocyclic Compounds
3,5-Di-tert-butyl-benzylamine is a key precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceutical and materials science applications.
A green and efficient method for synthesizing 2-arylbenzoxazole derivatives utilizes benzylamines in an electrochemical process. sci-hub.sersc.orgrsc.org The reaction involves the electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) at a carbon electrode in an aqueous solution, which generates 3,5-di-tert-butyl-1,2-benzoquinone in situ. sci-hub.sersc.org This highly reactive intermediate then reacts with a benzylamine (B48309), such as this compound, through a sequence of reactions known as the ECCE mechanism (electron transfer, chemical reaction, chemical reaction, electron transfer). sci-hub.seresearchgate.net
The process begins with the condensation of the generated o-benzoquinone with the benzylamine to form an imine, which then cyclizes to a benzoxazoline intermediate. researchgate.net Subsequent oxidation yields the final benzoxazole (B165842) derivative. sci-hub.seresearchgate.net This one-pot synthesis is notable for its high yields and for proceeding under mild, environmentally friendly conditions without the need for toxic catalysts or solvents. sci-hub.sersc.org Five different primary benzylamines with substituents at the ortho and para positions have been successfully used in this synthesis. rsc.org
Table 1: Electrochemical Synthesis of Benzoxazole Derivatives
| Reactants | Key Intermediate | Mechanism | Conditions | Product Class |
|---|
The benzylamine moiety is integral to the synthesis of various triazole rings, which are prominent scaffolds in medicinal chemistry. isres.org An electro-oxidative cyclization strategy allows for the creation of 1,2,4-triazoles from hydrazones and benzylamines. nih.gov Furthermore, a one-pot reaction using phenylhydrazines, benzaldehydes, and benzylamines as starting materials provides a practical route to 1,2,4-triazole (B32235) compounds. nih.gov
In the synthesis of 1,2,3-triazoles, benzylamine can be reacted with propargyl bromide to form N-benzylpropargylamine. acs.org This alkyne intermediate is then used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click reaction," with an azide (B81097) to form the 1,4-disubstituted 1,2,3-triazole ring. acs.org This demonstrates how the this compound structure can be incorporated into the triazole framework.
While not typically a direct ring component, the 3,5-di-tert-butylbenzyl group can be incorporated into pyrazole-containing molecules. One common strategy is the N-alkylation of a pre-formed pyrazole (B372694) ring. This can be achieved using a reagent like 3,5-di-tert-butylbenzyl bromide, which is synthesized from the corresponding benzyl (B1604629) alcohol. sigmaaldrich.com This approach allows for the synthesis of N-arylpyrazoles with diverse functionalities. organic-chemistry.org
Another route involves the formation of copper(II) complexes that contain both a pyrazole (Pyz) ligand and a modified amino acid ligand derived from a benzylamine. researchgate.net For instance, ligands such as {(3,5-di-tert–butyl–2-hydroxybenzyl)amino}acetic acid are synthesized and then complexed with copper and pyrazole, demonstrating the integration of the di-tert-butylbenzyl structure into a larger, functional pyrazole-containing assembly. researchgate.net Syntheses of 3,5-disubstituted pyrazoles are often achieved through the condensation of 1,3-diketones with hydrazines. nih.govresearchgate.net
Triazole Derivatives
Formation of Hybrid Functional Molecules
This compound is an effective building block for creating hybrid molecules that combine different functional moieties to achieve specific properties. A powerful method for this is the Ugi four-component reaction (U-4CR). mdpi.com In this one-pot reaction, an amine (like benzylamine), a carboxylic acid, an isocyanide, and a carbonyl compound (an aldehyde or ketone) combine to form an α-acetamido carboxamide, which serves as a peptide-like scaffold. mdpi.com Using benzylamine as the amine component in Ugi reactions with natural product-derived carboxylic acids, such as abietane (B96969) acids, has led to the creation of hybrid molecules with significant cytotoxic activity. mdpi.com
Role in Squaramide Synthesis
Squaramides are an important class of compounds used in anion recognition, catalysis, and as bioisosteres in drug design. thieme-connect.demaynoothuniversity.ie They are typically synthesized from squaric acid or its dialkyl esters, such as diethyl squarate. thieme-connect.de The reaction proceeds via a nucleophilic addition-elimination mechanism, where one or two amine nucleophiles displace the ester groups. thieme-connect.de
As a primary amine, this compound can be readily coupled with a squarate ester to form a mono-substituted squaramide. thieme-connect.de A subsequent reaction with a second, different amine can lead to unsymmetrically substituted squaramides. Efficient one-pot procedures have been developed where a squarate ester is first reacted with one amine, followed by the addition of a second amine to complete the synthesis, often resulting in products that can be isolated by simple filtration. google.com This modularity makes it straightforward to incorporate the bulky 3,5-di-tert-butylbenzyl group into a squaramide structure.
Derivatization for Analytical and Functional Purposes
The primary amine group of this compound is a reactive handle for derivatization, which is performed for two main purposes: to enhance analytical detection or to create new functional molecules.
For analytical applications, especially in chromatography, derivatization is used to increase the volatility and improve the chromatographic behavior of polar amines. researchgate.net Common techniques include acylation and silylation, which replace the active hydrogen atoms on the amine, reducing its polarity. researchgate.netgcms.cz Reagents like dansyl chloride can be used for pre-column derivatization to attach a fluorescent tag, significantly increasing detection sensitivity in HPLC. researchgate.net While benzylamine itself can be used as a derivatizing agent to improve mass spectrometric detection of other compounds nih.gov, its own amine group is readily derivatized for the same purpose.
For creating new functional molecules, derivatization involves forming stable covalent bonds such as amides. For example, a direct, solvent-free amidation reaction between a carboxylic acid (like stearic acid) and a benzylamine derivative can be achieved by heating the two components together, forming a stable N-benzyl amide without the need for catalysts. mdpi.com This type of derivatization transforms the amine into a new functional group, fundamentally altering the molecule's properties for applications in materials science or pharmacology.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C15H25N | 139693-30-4 |
| 3,5-di-tert-butylcatechol | C14H22O2 | 1020-31-1 |
| 3,5-di-tert-butyl-1,2-benzoquinone | C14H20O2 | 3383-21-9 |
| Benzoxazole | C7H5NO | 273-53-0 |
| 1,2,4-Triazole | C2H3N3 | 288-88-0 |
| 1,2,3-Triazole | C2H3N3 | 288-36-8 |
| Propargyl bromide | C3H3Br | 106-96-7 |
| Pyrazole | C3H4N2 | 288-13-1 |
| 3,5-di-tert-butylbenzyl bromide | C15H23Br | 62938-08-3 |
| Diethyl squarate | C8H10O4 | 5231-87-8 |
| Squaric acid | C4H2O4 | 2892-51-5 |
| Squaramide | C4H4N2O2 | 5570-98-9 |
| Dansyl chloride | C12H12ClNO2S | 605-65-2 |
Synthesis of Phosphonamidates
Phosphonamidates are a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond. They are of significant interest due to their biological activities and applications as enzyme inhibitors and haptens for catalytic antibody production. The synthesis of phosphonamidates often involves the reaction of a phosphonic acid derivative, such as a phosphonochloridate, with an amine.
The use of sterically hindered amines like this compound in these reactions can be strategic. The bulky 3,5-di-tert-butylphenyl group can confer increased hydrolytic stability to the resulting phosphonamidate. Furthermore, this bulky group can play a crucial role in directing molecular interactions, for instance, by acting as a hydrophobic anchor or a sterically demanding substituent in the design of specific enzyme inhibitors.
A general approach to phosphonamidate synthesis involves the reaction of an O-alkyl phosphonochloridate with an amine. For example, O-alkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonochloridates can be reacted with amines to yield the corresponding phosphonamides. researchgate.net While the direct synthesis using this compound is a logical extension, the literature more broadly describes the synthesis of phosphonamidates through various synthetic routes. These include the oxidative cross-coupling of amines and H-phosphonates, and the reaction of phosphoryl azides with amides. nih.gov The reaction of diethyl phosphonates can be chemoselectively activated to react with a range of nucleophiles, including benzylamine, to afford phosphonamidates in good yields. d-nb.info
The synthesis of phosphonamidates can be achieved through several methods, as summarized in the table below.
| Synthesis Method | Reactants | Key Features | Reference |
| From Phosphonochloridates | O-Alkyl phosphonochloridate + Amine | Common and direct method. | researchgate.net |
| Oxidative Cross-Coupling | Amine + H-phosphonate | Utilizes an oxidizing agent. | nih.gov |
| Nitrene Insertion | Phosphoryl azide + Amide/Ketone | Catalyzed by metal complexes (e.g., Ir(III)). | nih.gov |
| Chemoselective Activation | Diethyl phosphonate (B1237965) + Amine | Mild conditions, modular approach. | d-nb.info |
| One-Pot Sequential Reaction | Arylmagnesium bromide + Triethyl phosphite (B83602) + Iodine + Amine | Forms phosphonites in situ. | researchgate.net |
Analytical Derivatization for Metabolomics (General Benzylamine Context)
In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in biological systems, liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique. However, many polar metabolites exhibit poor retention on commonly used reversed-phase chromatography columns and may have low ionization efficiency, hindering their detection and quantification. umich.edu To overcome these challenges, chemical derivatization is employed to modify the metabolites, thereby improving their analytical properties. umich.edu
Benzylamine is utilized as a derivatizing agent that reacts with specific functional groups in metabolites, such as carboxylic acids, carbonyls, and phosphates. umich.eduresearchgate.net This reaction attaches a hydrophobic benzyl group to the polar metabolite. The resulting derivative is less polar and more readily retained on a reversed-phase column, leading to better chromatographic separation. umich.edu Furthermore, the benzyl group can enhance the ionization efficiency of the metabolite in the mass spectrometer, leading to lower limits of detection. umich.edu
A significant advantage of benzylamine derivatization is its complementarity with other derivatization reagents like benzoyl chloride, which primarily targets amines and phenols. umich.eduresearchgate.net This allows for a broader coverage of the metabolome, as different classes of compounds can be targeted by using these reagents in parallel or in combination. umich.eduresearchgate.netumich.edu For instance, benzylamine has been used as a standalone reagent for monitoring energy metabolites. umich.eduresearchgate.net
The derivatization of (5R)-hydroxytriptolide with benzylamine serves as a specific example, where the reaction forms a 12,13-epoxide ring adduct, significantly enhancing its detection by LC-MS/MS. nih.gov This method achieved a low limit of quantification of 0.030 ng/mL in human plasma. nih.gov
The following table summarizes the key aspects of benzylamine derivatization in metabolomics.
| Parameter | Description | Advantages | Reference |
| Target Functional Groups | Carboxylic acids, carbonyls, phosphates | Complements other derivatization agents like benzoyl chloride. | umich.eduresearchgate.net |
| Reaction Principle | Attachment of a hydrophobic benzyl group | Increased retention in reversed-phase chromatography. | umich.edu |
| Analytical Improvement | Enhanced ionization efficiency | Lower limits of detection, improved quantification. | umich.edunih.gov |
| Application Example | Quantification of (5R)-hydroxytriptolide in plasma | Achieved a lower limit of quantification of 0.030 ng/mL. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-di-tert-butyl-benzylamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of 3,5-di-tert-butyl-benzaldehyde. To optimize purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in non-polar solvents. Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using high-resolution mass spectrometry (HRMS) and H/C NMR .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve steric effects from tert-butyl groups. For electronic properties, conduct UV-Vis spectroscopy in varying solvents (e.g., THF, DCM) to assess solvatochromism. Computational methods (DFT calculations) can predict charge distribution and steric hindrance, validated by experimental F NMR shifts in fluorinated analogues .
Q. What are the critical solubility and stability considerations for handling this compound?
- Methodological Answer : this compound is highly lipophilic; dissolve in chlorinated solvents (e.g., DCM) or THF. Stability tests under inert atmospheres (N/Ar) are essential to prevent oxidation. Accelerated degradation studies (40°C, 75% RH) over 14 days can identify degradation products via LC-MS .
Advanced Research Questions
Q. How does steric hindrance from tert-butyl groups influence reactivity in supramolecular systems?
- Methodological Answer : The bulky tert-butyl groups restrict rotational freedom, impacting host-guest binding kinetics. Design titration experiments (e.g., isothermal calorimetry) with macrocyclic hosts to quantify binding constants. Compare results with less hindered analogues (e.g., 3,5-dimethyl-benzylamine) to isolate steric effects .
Q. What experimental strategies resolve contradictions in reported protonation equilibria of this compound derivatives?
- Methodological Answer : Discrepancies may arise from solvent polarity or counterion effects. Perform pH-dependent H NMR in deuterated solvents (DO/CDCN mixtures) to track protonation shifts. Pair with potentiometric titrations and DFT-pKa predictions to validate equilibrium constants .
Q. How can solvent effects be systematically studied in catalytic applications of this amine?
- Methodological Answer : Use a solvent polarity index (e.g., ET) to design a solvent matrix (e.g., hexane → DMSO). Monitor reaction rates via in-situ IR or F NMR (if fluorinated substrates are used). Multivariate analysis (PCA) can deconvolute solvent polarity vs. hydrogen-bonding contributions .
Q. What methodologies validate the role of this compound in dynamic covalent chemistry?
- Methodological Answer : Employ H NMR exchange spectroscopy (EXSY) to quantify imine exchange rates. Couple with stopped-flow UV kinetics to resolve transient intermediates. For thermodynamic profiling, isothermal titration calorimetry (ITC) can measure enthalpy-entropy compensation during dynamic assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
